C26 Cer

Descripción

Propiedades

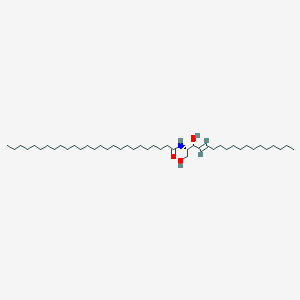

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexacosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H87NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h37,39,42-43,46-47H,3-36,38,40-41H2,1-2H3,(H,45,48)/b39-37+/t42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJROVRTUSFQVMR-GVOPMEMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H87NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415273 | |

| Record name | C26 Cer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/26:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/26:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

121459-09-4 | |

| Record name | C26 Cer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of N Hexacosanoylsphingosine

De Novo Synthesis Pathway of Ceramides (B1148491) and Precursors for N-Hexacosanoylsphingosine

The de novo synthesis of ceramides is a fundamental anabolic process that begins with simple precursors and takes place on the cytosolic face of the endoplasmic reticulum. uniprot.org This pathway provides the foundational structure of all sphingolipids.

The key steps are as follows:

Condensation: The process is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. biorxiv.orgresearchgate.net This is the rate-limiting step in sphingolipid biosynthesis.

Reduction: The resulting 3-ketosphinganine is then rapidly reduced to sphinganine (B43673) (also known as dihydrosphingosine) by the enzyme 3-ketosphinganine reductase. biorxiv.org

N-Acylation: In the pivotal step for forming the specific ceramide, N-hexacosanoylsphingosine, the enzyme ceramide synthase 3 (CerS3) transfers a 26-carbon fatty acyl chain from hexacosanoyl-CoA (C26-CoA) to sphinganine. uniprot.org This reaction forms N-hexacosanoylsphinganine (dihydro-C26-ceramide).

Desaturation: Finally, the enzyme dihydroceramide (B1258172) desaturase-1 introduces a trans double bond between carbons 4 and 5 of the sphinganine backbone, converting the dihydroceramide into the final product, N-hexacosanoylsphingosine (C26-ceramide). researchgate.netnih.gov

The essential precursors for the de novo synthesis of N-hexacosanoylsphingosine are therefore L-serine, palmitoyl-CoA, and hexacosanoyl-CoA.

The Role of Ceramide Synthases (CerS) in N-Hexacosanoylsphingosine Formation

Ceramide synthases are central enzymes in sphingolipid metabolism, dictating the acyl chain length of the resulting ceramide, which in turn determines its biological function. researchgate.netnih.gov These enzymes are located in the endoplasmic reticulum membrane and catalyze the N-acylation of a sphingoid base. atomic-lab.org

Mammals possess six distinct ceramide synthase isoforms (CerS1-CerS6), each exhibiting a specific preference for fatty acyl-CoAs of different chain lengths. nih.govnih.gov This specificity is crucial for generating the diverse range of ceramides found in cells.

N-hexacosanoylsphingosine is synthesized by Ceramide Synthase 3 (CerS3) . maayanlab.cloud This particular isoform has a unique and high selectivity for very-long-chain and ultra-long-chain fatty acyl-CoAs, specifically those with chain lengths greater than C22. uniprot.orgoup.com Experimental evidence shows that CerS3 is the primary enzyme responsible for utilizing C26-CoA and C28-CoA as substrates, making it essential for the production of ultra-long-chain ceramides (ULC-Cers) like N-hexacosanoylsphingosine. oup.com This function is vital for the epidermal barrier, where ULC-Cers are indispensable. maayanlab.cloud

| CerS Isoform | Primary Acyl-CoA Substrate(s) |

|---|---|

| CerS1 | C18-CoA |

| CerS2 | C22-C24-CoA |

| CerS3 | >C22-CoA (including C26-CoA) |

| CerS4 | C18-C20-CoA |

| CerS5 | C14-C16-CoA |

| CerS6 | C14-C16-CoA |

While the precise crystal structure of human CerS3 has not been fully elucidated, recent cryo-electron microscopy studies of other ceramide synthases, such as human CerS6 and the yeast CerS complex, have provided significant insights into their mechanism. biorxiv.orgbiorxiv.org These studies suggest a general catalytic mechanism that is likely conserved across the CerS family.

The proposed mechanism is a ping-pong (or double-displacement) reaction :

The acyl-CoA substrate (e.g., C26-CoA) binds within a hydrophobic tunnel in the enzyme. biorxiv.orgresearchgate.net

A nucleophilic attack by a conserved histidine residue in the enzyme's active site on the thioester carbonyl of the acyl-CoA leads to the formation of a covalent acyl-enzyme intermediate, and coenzyme A is released. biorxiv.orgnih.gov

The sphingoid base (sphinganine or sphingosine) then enters the active site.

The amino group of the sphingoid base attacks the acyl-enzyme intermediate, leading to the transfer of the acyl chain and the formation of the final (dihydro)ceramide product, which is then released. biorxiv.org

Structural analysis of the yeast ceramide synthase, which also utilizes C26-CoA, reveals a hydrophobic tunnel that accommodates the long acyl chain and a hydrophilic reaction chamber for the catalytic process. researchgate.net This provides a structural template for understanding how CerS3 specifically binds and utilizes its ultra-long-chain substrates.

The expression of the CERS3 gene is tightly regulated, reflecting the specialized roles of its ultra-long-chain ceramide products. CERS3 is highly expressed in tissues requiring ULC-Cers for their function, such as the skin and testis. maayanlab.cloud In the skin, its expression is specifically localized to the uppermost layers of the epidermis, where the formation of the lipid barrier is finalized. researchgate.net

The regulation of CERS3 gene expression is controlled by various transcription factors that bind to its promoter region. khanacademy.org Analysis of the CERS3 gene promoter has identified binding sites for several transcription factors, including:

AREB6

Arnt

C/EBPalpha

GATA-1

NF-AT family members genecards.org

Furthermore, the enzymatic activity of the CerS3 protein can be modulated by post-translational modifications, such as phosphorylation, allowing for dynamic control of ULC-Cer synthesis in response to cellular needs. atomic-lab.org

The Sphingolipid Salvage Pathway and N-Hexacosanoylsphingosine Generation

Besides de novo synthesis, cells can also produce ceramides by recycling existing sphingolipids in a process known as the salvage pathway. metwarebio.com This pathway is a critical component of sphingolipid homeostasis.

The process involves the breakdown of complex sphingolipids (such as sphingomyelin (B164518) and glycosphingolipids) within the endolysosomal system. nih.gov This degradation ultimately yields sphingosine (B13886), the sphingoid base. This sphingosine can be transported out of the lysosome and re-utilized for ceramide synthesis in the endoplasmic reticulum. universiteitleiden.nl

In this pathway, the recycled sphingosine serves as the substrate for ceramide synthases. Therefore, N-hexacosanoylsphingosine can be generated when CerS3 catalyzes the N-acylation of this salvaged sphingosine with a hexacosanoyl-CoA (C26-CoA) molecule. uniprot.org This allows the cell to efficiently reuse valuable sphingoid bases to produce specific ceramides as needed.

Downstream Metabolism of N-Hexacosanoylsphingosine

Once synthesized, N-hexacosanoylsphingosine is a central metabolic hub and can be channeled into several downstream pathways. metwarebio.com Its fate determines the synthesis of more complex sphingolipids or its degradation.

Formation of Sphingomyelin: N-hexacosanoylsphingosine can be transported to the Golgi apparatus where the enzyme sphingomyelin synthase transfers a phosphocholine (B91661) headgroup from phosphatidylcholine onto the ceramide. nih.govcreative-proteomics.com This reaction produces C26-sphingomyelin, a key component of cellular membranes, particularly in the nervous system. creative-proteomics.com

Formation of Glycosphingolipids: Alternatively, at the Golgi, glucosylceramide synthase can add a glucose moiety from UDP-glucose to N-hexacosanoylsphingosine, forming C26-glucosylceramide. universiteitleiden.nlreactome.org This is the precursor for a vast array of more complex glycosphingolipids. nih.govnih.gov

Catabolism by Ceramidase: N-hexacosanoylsphingosine can be hydrolyzed by ceramidases, which break the amide bond to release sphingosine and hexacosanoic acid (a C26 fatty acid). mdpi.com The released sphingosine can be re-acylated via the salvage pathway or phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule with functions often opposing those of ceramide. metwarebio.com

| Compound Name |

|---|

| 3-ketosphinganine |

| C26-glucosylceramide |

| C26-sphingomyelin |

| Ceramide |

| Dihydroceramide |

| Glucosylceramide |

| Hexacosanoic acid |

| Hexacosanoyl-CoA |

| L-serine |

| N-hexacosanoylsphinganine |

| N-hexacosanoylsphingosine |

| Palmitoyl-CoA |

| Phosphatidylcholine |

| Sphinganine |

| Sphingosine |

| Sphingosine-1-phosphate |

| Sphingomyelin |

| UDP-glucose |

Phosphorylation to N-Hexacosanoylsphingosine-1-Phosphate by Ceramide Kinase

General substrate specificity studies of human ceramide kinase have shown that the enzyme is highly specific for the ceramide backbone. Research indicates that a minimum acyl chain length of 12 carbons is necessary for normal enzymatic activity. Furthermore, studies have suggested that there is no significant discrimination by CERK between long-chain saturated and unsaturated fatty acyl chains. This suggests that N-hexacosanoylsphingosine is a potential substrate for CERK. However, without direct experimental evidence, the efficiency of this phosphorylation event remains speculative.

Table 1: General Substrate Requirements for Ceramide Kinase

| Feature | Requirement for CERK Activity | Implication for N-Hexacosanoylsphingosine |

| Minimum Acyl Chain Length | C12 | N-hexacosanoylsphingosine (C26) meets this requirement. |

| Saturation of Acyl Chain | No significant discrimination | The saturated nature of the hexacosanoyl chain is unlikely to prevent phosphorylation. |

| Sphingoid Base | High specificity for sphingosine | N-hexacosanoylsphingosine possesses the required sphingosine backbone. |

This table is based on general findings for ceramide kinase and does not represent specific data for N-hexacosanoylsphingosine.

Conversion to Complex Sphingolipids (e.g., Glycosphingolipids, Sphingomyelin)

Ceramides serve as the central precursors for the synthesis of more complex sphingolipids, including sphingomyelin and a vast array of glycosphingolipids. This conversion typically occurs in the Golgi apparatus.

Sphingomyelin Synthesis: Sphingomyelin is synthesized by the transfer of a phosphocholine headgroup from phosphatidylcholine to the 1-hydroxyl group of ceramide, a reaction catalyzed by sphingomyelin synthase (SMS). While it is understood that very-long-chain ceramides are precursors to sphingomyelin, specific studies detailing the substrate specificity of SMS for N-hexacosanoylsphingosine are lacking.

Glycosphingolipid Synthesis: The synthesis of glycosphingolipids is initiated by the addition of a glucose or galactose moiety to the 1-hydroxyl group of ceramide, catalyzed by glucosylceramide synthase (GCS) or galactosylceramide synthase, respectively. These initial products can be further elongated by the addition of more sugar residues. The synthesis of very-long-chain sphingolipids is known to be crucial for the formation of complex glycosphingolipids in certain tissues. However, direct evidence and kinetic data for the utilization of N-hexacosanoylsphingosine by these glycosyltransferases are not available.

Hydrolysis of N-Hexacosanoylsphingosine by Acid Ceramidase and Other Enzymes

The catabolism of ceramides is primarily carried out by a family of enzymes known as ceramidases, which hydrolyze the N-acyl linkage to release a fatty acid and sphingosine. These enzymes are classified based on their optimal pH into acid, neutral, and alkaline ceramidases.

Cellular and Molecular Functions of N Hexacosanoylsphingosine

N-Hexacosanoylsphingosine in Core Cellular Signaling Pathways

Ceramides (B1148491), including N-hexacosanoylsphingosine, are central to the regulation of fundamental cellular activities. Their functions are often dictated by the length of their acyl chain, which influences their biophysical properties and interactions with other molecules.

Ceramides are well-established as key regulators of programmed cell death, or apoptosis. nih.gov The accumulation of ceramides within a cell is a common signal for the initiation of the apoptotic cascade. nih.gov While much of the research has focused on short-chain ceramides like C2 and C6 ceramides, which are often used experimentally due to their cell permeability, endogenous very-long-chain ceramides are also implicated in these processes. frontiersin.org

The mechanism by which ceramides induce apoptosis is complex and can involve the formation of pores in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. researchgate.net The specific role of N-hexacosanoylsphingosine in modulating cell proliferation is less clear, though the general effect of ceramide accumulation is often associated with cell growth arrest. frontiersin.org The balance between pro-apoptotic ceramides and pro-survival sphingolipids, such as sphingosine-1-phosphate, is a critical determinant of cell fate. mdpi.com

| Research Finding | Cell Type/Model | Effect of Ceramide Species | Reference |

| Ceramide accumulation induces apoptosis | Various cancer cell lines | Increased programmed cell death | nih.gov |

| Short-chain ceramides (C2, C6) are potent inducers of apoptosis | Jurkat T cells, MDA-MB-231 breast cancer cells | Cytotoxicity, increased caspase activity | |

| Endogenous ceramide accumulation is associated with ionizing radiation-induced apoptosis | Various cell lines | Radiosensitization | |

| Phytosphingosine, a related sphingolipid, induces apoptosis in lung cancer cells | A549 lung cancer cells | G2/M phase arrest, mitochondrial-dependent cell death | nih.gov |

Cellular senescence, a state of irreversible growth arrest, and cellular differentiation are fundamental processes in multicellular organisms. nih.govnih.gov Ceramides have been identified as important mediators in both of these cellular states. nih.gov An increase in cellular ceramide levels has been observed in senescent cells, suggesting a role for these lipids in the maintenance of the senescent phenotype. researchgate.net

| Research Finding | Cellular Process | Role of Ceramide | Reference |

| Elevated ceramide levels in senescent cells | Cellular Senescence | Induction of cell cycle arrest | nih.gov |

| Altered ceramide metabolism in senescent fibroblasts | Cellular Senescence | Reduced conversion of ceramide to sphingomyelin (B164518) | researchgate.net |

| Acid ceramidase (ASAH1) is elevated in senescent cells | Cellular Senescence | Promotes senescence and protects senescent cells | nih.gov |

| Serial passaging of keratinocytes leads to terminal differentiation and replicative senescence | Differentiation and Senescence | Distinct pathways in different keratinocyte types | nih.gov |

Ceramides are increasingly recognized as important modulators of inflammation and the function of immune cells. nih.gov They can act as second messengers in inflammatory signaling pathways and are involved in the activation, migration, and phagocytic activity of various immune cells, including neutrophils and macrophages. researchgate.net

The specific role of N-hexacosanoylsphingosine in these processes is an area of active investigation. Very-long-chain ceramides are integral to the structure of the skin's epidermal barrier, and their deficiency can lead to inflammatory skin conditions. frontiersin.org In the context of immune cells, the composition of the plasma membrane, including its ceramide content, is crucial for processes like neutrophil chemotaxis and phagocytosis, which involve dynamic changes in the cell membrane. nih.govnih.gov

| Research Finding | Immune Process | Effect of Ceramide/Related Molecules | Reference |

| Ceramides mediate numerous cell-signaling events in immune cells | Immune Cell Function | Influence migration, proliferation, and cell death | nih.gov |

| Ceramide accumulation activates migration and phagocytosis | Neutrophil Function | Production of inflammatory cytokines | researchgate.net |

| CerS2 knockout mice (deficient in very-long-chain ceramides) show altered T-cell responses | Immune Response | Impaired Th2 response and increased Th17 response | frontiersin.org |

Autophagy is a cellular degradation process that maintains homeostasis by recycling damaged organelles and proteins. nih.gov Vesicle trafficking is a broader term for the transport of substances within a cell via vesicles. mdpi.com Exosomes are small extracellular vesicles involved in intercellular communication. nih.gov

Ceramides, particularly through the action of neutral sphingomyelinase, play a crucial role in the biogenesis of exosomes by promoting the inward budding of the multivesicular body membrane to form intraluminal vesicles, which are then released as exosomes. mdpi.comresearchgate.net While the specific involvement of N-hexacosanoylsphingosine is not always delineated, the generation of ceramide within endosomal membranes is a key trigger for this process. mdpi.com However, it is noteworthy that in some studies of glioblastoma stem-like cells, N-hexacosanoylsphingosine (C26 Cer) was not detected in either the cells or their derived exosomes, suggesting its role may be cell-type specific. nih.govresearchgate.net

| Research Finding | Cellular Process | Role of Ceramide | Reference |

| Ceramide is essential for exosome biogenesis | Exosome Formation | Promotes inward budding of multivesicular body membrane | mdpi.com |

| Inhibition of neutral sphingomyelinase reduces exosome release | Exosome Formation | Decreased ceramide production impairs vesicle formation | researchgate.net |

| Autophagy is an intracellular degradation system involving vesicular transport | Autophagy | Delivers cytoplasmic components to lysosomes | nih.gov |

N-Hexacosanoylsphingosine and Membrane Biology

The biophysical properties of N-hexacosanoylsphingosine, owing to its very long and saturated acyl chain, have a profound impact on the structure and function of cellular membranes.

Cellular membranes are not homogenous structures but are organized into specialized microdomains known as lipid rafts. These are dynamic assemblies of sphingolipids, cholesterol, and specific proteins that serve as platforms for signal transduction. nih.gov Very-long-chain ceramides, such as N-hexacosanoylsphingosine, are thought to be critical for the formation and stability of these rafts. nih.gov

The long, saturated acyl chain of N-hexacosanoylsphingosine allows for strong van der Waals interactions with neighboring lipids, leading to the formation of tightly packed, ordered domains within the more fluid membrane. elsevierpure.com This segregation of lipids influences membrane fluidity and the lateral organization of membrane proteins, thereby modulating their activity. nih.gov The generation of ceramide within lipid rafts can lead to the coalescence of small rafts into larger signaling platforms, a key step in processes like apoptosis induction. nih.gov

| Research Finding | Membrane Phenomenon | Influence of Very-Long-Chain Ceramide | Reference |

| Ceramides form large, ceramide-rich platforms in membranes | Lipid Raft Formation | Recruit proteins and induce receptor clustering | nih.gov |

| C24-ceramide promotes the formation of gel domains and changes in vesicle shape | Membrane Organization | Induces phase separation and membrane curvature | elsevierpure.com |

| The presence of DHA can enhance the segregation of lipids into raft and non-raft domains | Lipid Raft Dynamics | Accentuates the formation of ordered and disordered regions | nih.gov |

Interactions with Membrane-Associated Proteins and Receptors

As a significant component of the phospholipid bilayer, N-hexacosanoylsphingosine plays a role in the architecture of cell membranes. nih.gov Its presence can influence the biophysical properties of the membrane, leading to the formation of specialized domains. These ceramide-rich platforms can alter the localization and function of membrane-associated proteins and receptors.

Research indicates that ceramides can mediate the disruption of caveolae, which are specialized invaginations of the plasma membrane crucial for cellular signaling. nih.gov This structural alteration can impact the function of receptors and signaling proteins that reside within these domains. The interaction is often not a direct binding event but rather a consequence of how the ceramide changes the membrane environment. By altering membrane fluidity and organization, N-hexacosanoylsphingosine can influence the clustering, conformation, and activity of membrane-embedded proteins, thereby affecting downstream signaling events. Many cytosolic proteins are recruited to cellular membranes to form essential protein-protein and lipid-protein interactions during cell signaling and membrane trafficking. nih.gov

Table 1: Examples of Ceramide Interactions with Membrane Structures and Associated Proteins

| Interaction Type | Affected Component | Functional Consequence | Reference |

|---|---|---|---|

| Membrane Domain Modulation | Caveolae | Disruption of specialized membrane invaginations, impacting cellular signaling. | nih.gov |

| Environmental Influence | Membrane-associated proteins and receptors | Alteration of protein clustering, conformation, and activity due to changes in membrane fluidity and organization. | nih.govnih.gov |

Molecular Mechanisms of N-Hexacosanoylsphingosine Action

The biological effects of N-hexacosanoylsphingosine are executed through various molecular mechanisms, including direct binding to proteins and indirect modulation of complex intracellular signaling networks. nih.gov

Ceramides, including N-hexacosanoylsphingosine, can directly bind to and modulate the activity of specific effector proteins. nih.gov These interactions are crucial for the regulation of diverse cellular processes. Among the most well-characterized ceramide-binding proteins are certain protein phosphatases and kinases. nih.gov

For instance, Protein Phosphatase 2A (PP2A) is recognized as a ceramide-activated protein phosphatase (CAPP). nih.gov The direct binding of ceramide to PP2A can enhance its phosphatase activity, leading to the dephosphorylation of downstream targets. Another key target is Protein Kinase C zeta (PKCζ), which binds to ceramide, an interaction that can lead to the inactivation of other signaling molecules like Protein Kinase B (AKT). nih.gov These direct binding events serve as a primary mechanism by which ceramides translate their presence into specific cellular responses, such as apoptosis and the regulation of metabolism. nih.gov

N-hexacosanoylsphingosine exerts significant influence over intracellular signaling cascades, often acting as a second messenger that modulates key metabolic and stress-response pathways. nih.gov Its effects on Protein Kinase C (PKC) and Protein Phosphatase 2A (PP2A) are particularly noteworthy.

Protein Phosphatase 2A (PP2A): Ceramides can indirectly influence signaling by activating PP2A. nih.gov Activated PP2A, in turn, dephosphorylates and inactivates pro-survival kinases such as AKT. nih.govnih.gov This inactivation of AKT is a critical step in pathways leading to insulin (B600854) resistance and apoptosis. nih.gov PP2A's role as a major phospho-Ser/Thr phosphatase makes it a central hub in cellular signal transduction, and its regulation by ceramide is a key control point. nih.govmdpi.com

Protein Kinase C (PKC): The relationship between ceramide and the PKC family is complex. While sphingosine (B13886), a metabolic derivative of ceramide, is a known potent inhibitor of PKC, ceramide itself can influence PKC isoforms differently. nih.gov Specifically, ceramide can bind to and facilitate the inactivation of AKT through the inhibitor Protein Kinase C zeta (PKCζ). nih.gov The PKC family of enzymes regulates a multitude of cellular responses, including gene expression, cell proliferation, and inflammation, and its modulation by sphingolipids is a critical aspect of cellular homeostasis. cellsignal.com

These indirect actions highlight the role of N-hexacosanoylsphingosine in a broader signaling web, where it can tip the balance between cell survival and cell death pathways by influencing the phosphorylation state of key regulatory proteins. nih.govnih.gov

Table 2: Influence of N-Hexacosanoylsphingosine on Key Signaling Proteins

| Signaling Protein | Mechanism of Action | Downstream Effect | Reference |

|---|---|---|---|

| Protein Phosphatase 2A (PP2A) | Ceramide binding and activation. | Dephosphorylation and inactivation of pro-survival kinases like AKT. | nih.govnih.gov |

| Protein Kinase C zeta (PKCζ) | Ceramide binding to the inhibitory protein. | Contributes to the inactivation of AKT. | nih.gov |

| Protein Kinase B (AKT) | Dephosphorylation by PP2A and inhibition via PKCζ. | Inhibition of pro-survival signaling, enhancement of insulin resistance. | nih.gov |

The cellular functions of N-hexacosanoylsphingosine are deeply intertwined with the metabolism and signaling of other bioactive sphingolipids, most notably Sphingosine-1-Phosphate (S1P). nih.gov Ceramide and S1P often exert opposing biological effects, creating a dynamic balance, often termed the "sphingolipid rheostat," that is crucial for determining cell fate. mdpi.com

Generally, an accumulation of ceramide is associated with pro-apoptotic, anti-proliferative, and stress-related cellular responses. nih.govmdpi.com In contrast, S1P, which is generated from the phosphorylation of sphingosine (derived from ceramide degradation), typically promotes cell survival, proliferation, and migration. nih.govmdpi.com This dichotomy places N-hexacosanoylsphingosine at a critical metabolic juncture. Its synthesis contributes to cellular ceramide pools that favor cell cycle arrest and apoptosis, while its breakdown can provide the substrate for the synthesis of pro-survival S1P. nih.gov

The S1P-S1PR (Sphingosine-1-Phosphate receptor) signaling axis is involved in numerous physiological processes, including immune cell trafficking and vascular integrity. nih.govnih.gov The balance between ceramide and S1P levels can therefore influence not just individual cell decisions but also broader tissue-level processes like inflammation. nih.gov A disturbance in this critical balance is implicated in the pathophysiology of numerous diseases, including metabolic syndrome, cancer, and neurodegenerative disorders. mdpi.com

Table 3: Opposing Roles of Ceramide and Sphingosine-1-Phosphate (S1P)

| Cellular Process | Effect of Ceramide (e.g., N-Hexacosanoylsphingosine) | Effect of Sphingosine-1-Phosphate (S1P) | Reference |

|---|---|---|---|

| Cell Survival/Apoptosis | Promotes apoptosis and cell cycle arrest. | Promotes cell survival and inhibits apoptosis. | nih.govmdpi.com |

| Cell Growth/Proliferation | Anti-proliferative. | Stimulates proliferation. | mdpi.com |

| Cellular Stress Response | Mediates stress-related responses. | Often counteracts stress signals. | mdpi.com |

Pathophysiological Implications of N Hexacosanoylsphingosine Dysregulation

N-Hexacosanoylsphingosine in Metabolic Disorders

Dysregulation of N-hexacosanoylsphingosine metabolism is a significant factor in the development of metabolic diseases. The accumulation of specific ceramide species in non-adipose tissues is a key element in the pathogenesis of these conditions.

Elevated levels of very long-chain ceramides (B1148491), including N-hexacosanoylsphingosine, in skeletal muscle are strongly associated with insulin (B600854) resistance, a primary characteristic of type 2 diabetes. nih.govnih.govbiorxiv.org This association has been observed to be independent of adiposity, suggesting a direct role for these lipids in impairing insulin sensitivity. nih.govbiorxiv.org While the accumulation of lipids like diacylglycerols in muscle is often linked to obesity, VLC-Cers are elevated in the insulin-resistant state regardless of the level of obesity. nih.govnih.gov

Ceramides, in general, are known to interfere with insulin signaling pathways. They can activate protein phosphatase 2A (PP2A) and protein kinase Cζ (PKCζ), which in turn can dephosphorylate and inactivate key components of the insulin signaling cascade, such as Akt (also known as protein kinase B). This disruption leads to decreased glucose uptake in muscle and adipose tissue and impaired suppression of glucose production in the liver. frontiersin.org The accumulation of ceramides in tissues like the liver and skeletal muscle is a critical factor in the development of systemic insulin resistance. arcjournals.org Specifically, studies have shown that LDL-bound C24:0 ceramides, which are structurally similar to N-hexacosanoylsphingosine, are elevated in the plasma of individuals with diabetes and can induce insulin resistance in muscle cells. nih.gov

| Finding | Implication in Insulin Resistance | Reference |

|---|---|---|

| Very long-chain ceramides (including C20:0, C22:0, C24:0) are elevated in the muscle of insulin-resistant individuals. | Suggests a direct role of VLC-Cers in the pathophysiology of insulin resistance, independent of obesity. | nih.gov |

| The association of diacylglycerols (DAGs) with insulin resistance is largely explained by obesity, whereas the link with VLC-Cers is not. | Highlights VLC-Cers as a more direct marker and potential mediator of muscle insulin resistance. | nih.gov |

| Ceramides impair insulin signaling by activating phosphatases (like PP2A) that inhibit Akt/PKB. | Provides a molecular mechanism for how ceramide accumulation leads to reduced glucose uptake and utilization. | frontiersin.org |

The role of N-hexacosanoylsphingosine in Non-Alcoholic Fatty Liver Disease (NAFLD) is multifaceted. NAFLD is characterized by the accumulation of fat in the liver (hepatic steatosis), which can progress to more severe inflammation and fibrosis (non-alcoholic steatohepatitis, or NASH). mdpi.com Lipotoxicity, a state where excess lipids cause cellular damage, is a key driver of NAFLD, and ceramides are significant contributors to this process. nih.govwindows.net

Mitochondria are central to cellular energy production, and their dysfunction is a key feature of metabolic diseases. mdpi.comnih.gov Ceramides, including N-hexacosanoylsphingosine, can directly impact mitochondrial function and cellular bioenergetics. frontiersin.org Accumulation of ceramides within mitochondria can disrupt the electron transport chain, the primary site of ATP synthesis. nih.govnih.gov

Studies have shown that ceramides can directly suppress the activity of respiratory chain complexes, particularly Complex I and Complex III. nih.gov This inhibition of electron flow leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which causes oxidative stress and further damages cellular components, including the mitochondria themselves. frontiersin.orgnih.gov

Furthermore, ceramides have been shown to influence mitochondrial dynamics. They can promote mitochondrial fission, a process where mitochondria divide into smaller units. frontiersin.orgbyu.edu This process is mediated by the dynamin-related protein 1 (Drp1). frontiersin.org Excessive fission is associated with reduced mitochondrial respiration, increased ROS production, and the initiation of apoptosis (programmed cell death). frontiersin.org By disrupting both the efficiency of energy production and the structural integrity of the mitochondrial network, N-hexacosanoylsphingosine dysregulation contributes significantly to the decline in cellular bioenergetics seen in metabolic disorders.

| Effect on Mitochondria | Mechanism | Consequence for Cellular Bioenergetics | Reference |

|---|---|---|---|

| Inhibition of Electron Transport Chain | Direct suppression of respiratory chain complexes (e.g., Complex I and III). | Decreased ATP synthesis and increased production of reactive oxygen species (ROS). | nih.gov |

| Induction of Mitochondrial Fission | Increases the expression and action of Drp1, a key protein in mitochondrial division. | Reduced mitochondrial respiration, increased oxidative stress, and potential for apoptosis. | frontiersin.org |

| Increased Mitochondrial Permeability | Formation of ceramide channels in the outer mitochondrial membrane. | Release of pro-apoptotic proteins like cytochrome c, leading to programmed cell death. | frontiersin.org |

N-Hexacosanoylsphingosine in Neurological and Neurodegenerative Conditions

The brain is a lipid-rich organ, and sphingolipids, including N-hexacosanoylsphingosine, play crucial roles in its structure and function. Dysregulation of these lipids is increasingly recognized as a key factor in the pathogenesis of various neurological and neurodegenerative diseases.

The role of N-hexacosanoylsphingosine in Alzheimer's disease (AD) and other neurodegenerative conditions is complex, with studies pointing to both detrimental and potentially protective effects depending on its relative abundance. nih.gov AD is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles. nih.gov Alterations in ceramide metabolism have been observed in the brains of AD patients from the early stages of the disease. nih.gov

Several studies have found elevated levels of ceramides, including very long-chain species like Cer20, and Cer24, in brain tissue from patients with AD and other neurodegenerative disorders. researchgate.net This accumulation is thought to contribute to neuronal apoptosis (programmed cell death) by promoting oxidative stress and mitochondrial dysfunction. nih.govmssm.edu Ceramides can enhance the generation of Aβ by stabilizing β-secretase, a key enzyme in its production. In turn, Aβ can stimulate the production of more ceramides, creating a toxic feedback loop. nih.govmssm.edu

Conversely, other research suggests that the ratio of very long-chain to long-chain ceramides may be more important than the absolute levels. One large community-based study found that a higher ratio of C24:0 and C22:0 ceramides to C16:0 ceramide was associated with a reduced risk of dementia and AD. nih.govlabmedica.com This finding suggests that VLC-Cers like N-hexacosanoylsphingosine may have a protective function, possibly related to their importance in maintaining the integrity of the myelin sheath that insulates nerve fibers. nih.gov Therefore, a disruption in the balance, perhaps a relative decrease in VLC-Cers compared to their long-chain counterparts, could contribute to the neurodegenerative process.

Neuroinflammation, the inflammatory response within the central nervous system, is a common feature of neurodegenerative diseases and is also critically involved in the development of chronic pain. mdpi.com This process involves the activation of glial cells, such as microglia and astrocytes, which release a variety of signaling molecules, including pro-inflammatory cytokines. mdpi.com

While direct research on N-hexacosanoylsphingosine in pain is limited, the broader class of ceramides is known to be involved in neuroinflammatory and pain signaling pathways. The enzymes that metabolize ceramides, such as N-acylsphingosine amidohydrolase 2 (ASAH2), are implicated in inflammatory pathways. nih.gov Dysregulation of these enzymes can disrupt lipid signaling and contribute to processes that underlie both neurodegeneration and chronic pain states. nih.gov For example, ceramide accumulation can contribute to the activation of microglia, which is a key event in the establishment of central sensitization, a state of heightened neuronal reactivity in the pain pathway that can lead to chronic pain. mdpi.com

N-Hexacosanoylsphingosine in Lysosomal Storage Diseases

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes. Several of these disorders, particularly the sphingolipidoses, involve the dysregulation of sphingolipid metabolism, leading to the accumulation of specific lipids, including N-hexacosanoylsphingosine.

Accumulation Profiles in Lysosomal Dysfunction

The accumulation of N-hexacosanoylsphingosine is a prominent feature in certain LSDs where the catabolism of ceramides is impaired. The lysosome is the primary site for the degradation of complex sphingolipids into simpler, reusable components. When specific lysosomal enzymes are deficient, their substrates, including very-long-chain ceramides like N-hexacosanoylsphingosine, build up within the lysosome, leading to cellular dysfunction. embopress.org

A prime example of this is Farber disease, a rare autosomal recessive disorder caused by a deficiency of the lysosomal enzyme acid ceramidase. nih.gov This enzyme is responsible for hydrolyzing ceramide into sphingosine (B13886) and a fatty acid. nih.gov Its deficiency leads to the systemic accumulation of various ceramides, with N-hexacosanoylsphingosine being a particularly significant species. nih.govresearchgate.netnih.govresearchgate.net

Specificity within Sphingolipidoses

While ceramide accumulation is a hallmark of several sphingolipidoses, the specific elevation of N-hexacosanoylsphingosine is most pronounced in Farber disease. nih.govresearchgate.netnih.gov In other sphingolipidoses like Gaucher disease and Niemann-Pick disease, the primary accumulating lipids are glucocerebroside and sphingomyelin (B164518), respectively. mdpi.commdpi.com While secondary changes in other lipids can occur, the dramatic and diagnostically relevant increase in C26:0 ceramide is a distinguishing feature of Farber disease. nih.govresearchgate.netnih.gov

A study involving Farber disease patients, carriers, and healthy controls demonstrated that C26:0 ceramide is a highly sensitive and specific biomarker for the disease. researchgate.netnih.gov Liquid chromatography-mass spectrometry analysis of dried blood spots revealed significantly elevated levels of total C26:0 ceramide in Farber disease patients compared to controls. researchgate.netnih.gov

Concentration of N-Hexacosanoylsphingosine (C26:0 Ceramide) in Dried Blood Spots

| Group | Number of Individuals | Total C26:0 Ceramide (nmol/L) (Mean ± SD) | P-value (vs. Normal Controls) |

|---|---|---|---|

| Normal Controls (NC) | 192 | 49.8 ± 9.6 | - |

| Farber Patients (FP) | 10 | 134.8 ± 52.2 | <0.0001 |

Data from a study on C26-Ceramide as a biomarker for Farber Disease. researchgate.netnih.gov

N-Hexacosanoylsphingosine in Cardiovascular Diseases

Emerging evidence suggests that dysregulation of ceramide metabolism, including that of very-long-chain species like N-hexacosanoylsphingosine, plays a significant role in the pathogenesis of cardiovascular diseases.

Role in Atherogenesis and Cardiomyocyte Dysfunction

Atherosclerosis, the underlying cause of many cardiovascular events, is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. mdpi.comnih.govnih.govmdpi.com Ceramides have been identified as key players in this process. They are involved in low-density lipoprotein (LDL) aggregation and uptake by macrophages, contributing to foam cell formation, a critical step in plaque development.

While research is ongoing to delineate the specific roles of different ceramide species, studies have shown that very-long-chain ceramides (VLCs), including N-hexacosanoylsphingosine, are implicated in lipotoxicity that can lead to cardiomyocyte dysfunction. nih.govnih.govmdpi.comaginganddisease.orgresearchgate.net The synthesis of these VLCs is primarily regulated by the enzyme Ceramide Synthase 2 (CerS2). mdpi.comnih.gov

Overexpression of CerS2, leading to an increase in VLCs, has been shown to cause mitochondrial dysfunction, oxidative stress, and apoptosis in cardiomyocytes. nih.govnih.gov This mitochondrial damage is a key factor in the development of heart failure. nih.govnih.gov Furthermore, hypoxia, a condition often present in ischemic heart disease, can lead to a marked accumulation of very-long-chain dihydroceramides, the precursors to ceramides, in cardiomyocytes, a process also linked to CerS2 activity. mdpi.comresearchgate.net This accumulation has been correlated with an increased incidence of cardiac arrhythmias and heart failure in humans. mdpi.comresearchgate.net

N-Hexacosanoylsphingosine in Cancer Biology

The role of ceramides in cancer is complex and often appears contradictory, with different ceramide species exhibiting either pro-apoptotic or pro-survival functions depending on the cancer type and cellular context. The acyl chain length of the ceramide molecule is a critical determinant of its biological activity.

Impact on Tumor Cell Growth, Survival, and Apoptosis

N-hexacosanoylsphingosine, as a very-long-chain ceramide, has been implicated in the regulation of cancer cell fate. While some studies suggest that a decrease in very-long-chain ceramides can enhance proliferation and migration in certain breast cancers, other research points towards a pro-apoptotic role for C26 ceramide. nih.govnih.govexlibrisgroup.comresearchgate.netmdpi.com

For instance, studies on human colon cancer cells have shown an accumulation of C26 ceramide during apoptosis. researchgate.netnih.govmdpi.comnih.gov This suggests that in this context, N-hexacosanoylsphingosine may act as a tumor suppressor by promoting programmed cell death. The induction of apoptosis by ceramides can occur through various signaling pathways, including those involving the mitochondria and death receptors. nih.govnih.govscispace.comnih.govmdpi.com

In breast cancer, the metabolic landscape of ceramides is also altered. nih.govexlibrisgroup.comresearchgate.netmdpi.com An increase in the activity of enzymes responsible for synthesizing very-long-chain ceramides, including C26:0, has been observed in breast cancer tissues compared to normal tissues. mdpi.com However, the precise impact of N-hexacosanoylsphingosine on breast cancer cell growth, survival, and apoptosis is an area of active investigation, with its effects likely being highly dependent on the specific molecular subtype of the cancer and the interplay with other signaling pathways. nih.govnih.govexlibrisgroup.comresearchgate.netmdpi.com

Modulation of Chemoresistance Mechanisms

The dysregulation of sphingolipid metabolism, in which N-hexacosanoylsphingosine (also known as C26 ceramide) is a key component, has been increasingly implicated in the development of cancer chemoresistance. frontiersin.org Ceramide, centrally positioned in sphingolipid metabolic pathways, is a bioactive molecule known to play a role in signaling apoptosis. dtic.mil Consequently, alterations in its cellular levels can dictate a cell's response to chemotherapeutic agents. Several front-line anticancer drugs are known to elicit their effects by increasing intracellular ceramide concentrations, thereby promoting programmed cell death. frontiersin.orgdtic.mil

Mechanisms of chemoresistance related to ceramide metabolism are multifaceted. Cancer cells can develop resistance by altering the expression of key enzymes that regulate ceramide levels. frontiersin.org For instance, the upregulation of enzymes that catabolize ceramide, such as acid ceramidase (ASAH1), which hydrolyzes ceramide into sphingosine and a fatty acid, can lower intracellular ceramide levels and promote survival, contributing to drug resistance. haematologica.org Studies in multiple myeloma have shown that genes involved in sphingolipid metabolism are more highly expressed in refractory/relapsed patients and that high ASAH1 expression is associated with worse survival outcomes. haematologica.org

Other Disease Associations and Pathological States

Dysregulation of N-hexacosanoylsphingosine and other very-long-chain ceramides is linked to a variety of pathological states beyond cancer, primarily due to their critical role in cellular structure and signaling.

Ichthyosis

A significant body of research has established a direct link between defects in the synthesis of very-long-chain ceramides, including N-hexacosanoylsphingosine, and autosomal recessive congenital ichthyosis. nih.gov Ichthyoses are a group of genetic skin disorders characterized by dry, thickened, and scaly skin, resulting from a defective skin barrier. creative-proteomics.commedscape.com Very-long-chain ceramides are crucial for the formation and integrity of this barrier. nih.gov

Research has identified that homozygous missense mutations in the CERS3 gene, which encodes for ceramide synthase 3, lead to congenital ichthyosis. nih.gov Ceramide synthase 3 is specifically responsible for the N-acylation of sphingoid bases with very long acyl chains, including C26:0 (hexacosanoyl), to produce compounds like N-hexacosanoylsphingosine. nih.gov Studies on keratinocytes from patients with these mutations show an inactivation of CerS3 and a specific loss of ceramides with acyl chains of C26 and longer. nih.gov This deficiency disrupts the proper formation of the epidermal lipid architecture, leading to the severe skin barrier defects seen in this disease. nih.govresearchgate.net Molecules encoded by several other genes causative for ichthyosis, such as ABCA12, ALOXE3, and ELOVL4, are also involved in the synthesis, transport, and metabolism of these essential very-long-chain ceramides. researchgate.netnih.gov

Renal Dysfunction

Emerging evidence implicates ceramides in the pathophysiology of kidney diseases, including acute kidney injury (AKI) and diabetic kidney disease. nih.govmdpi.com Altered lipid metabolism and the accumulation of lipotoxic lipid species, including ceramides, are features of injured renal tissues. nih.gov Renal ceramides have been found to increase significantly in various types of AKI. physiology.org

Hypoxia Response

The cellular response to hypoxia (low oxygen) involves significant metabolic reprogramming, and sphingolipid metabolism appears to play a role as an oxygen-sensing mechanism. nih.gov N-hexacosanoylsphingosine and other ceramides are synthesized via a de novo pathway that includes dihydroceramide (B1258172) desaturases (DEGS), enzymes that convert dihydroceramides to ceramides. nih.gov These enzymes are oxygen-dependent.

Under hypoxic conditions, the activity of DEGS is rapidly and reversibly inhibited, leading to a marked accumulation of dihydroceramides, the direct precursors to ceramides. nih.gov This shift in the balance between dihydroceramides and ceramides can regulate cellular responses like proliferation. nih.gov Furthermore, studies in plants have shown that unsaturated very-long-chain ceramides, including C26:1 species, are essential for the hypoxia response, suggesting that these lipids may be crucial signaling molecules in adapting to low-oxygen environments. plos.org In tumors, cancer cells adapt to a hypoxic microenvironment by secreting exosomes, which can contain ceramides, to promote angiogenesis and metastasis. wikipedia.org

Interactive Data Tables

Table 1: Research Findings on N-Hexacosanoylsphingosine and Related Ceramides in Pathological States

| Pathological State | Key Findings | Affected Molecule/Process | Associated Gene(s) | Reference(s) |

|---|---|---|---|---|

| Ichthyosis | Specific loss of very-long-chain ceramides (C26-C34) impairs skin barrier formation. | Ceramide Synthesis | CERS3, ABCA12, ALOXE3, ELOVL4 | nih.govresearchgate.net |

| Renal Dysfunction | Accumulation of ceramides in renal tissue contributes to apoptosis, fibrosis, and mitochondrial dysfunction. | Ceramide Metabolism | - | nih.govmdpi.comphysiology.org |

| Hypoxia Response | Inhibition of oxygen-dependent desaturases alters the dihydroceramide/ceramide ratio. Unsaturated VLC ceramides (C26:1) are essential for hypoxia signaling in plants. | Dihydroceramide Desaturation | DEGS1, DEGS2 | nih.govplos.org |

| Chemoresistance | Altered ceramide metabolism (increased catabolism or decreased synthesis) reduces pro-apoptotic signaling. | Sphingolipid Rheostat | ASAH1 | frontiersin.orghaematologica.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-hexacosanoylsphingosine |

| C26 ceramide |

| Ceramide |

| Dihydroceramide |

| Glucosylceramide |

| N-oleoylethanolamine |

| Palmitic acid |

| Serine |

| Sphingosine |

| Sphingosine-1-phosphate |

Advanced Research Methodologies for N Hexacosanoylsphingosine Analysis

Lipidomics Approaches for N-Hexacosanoylsphingosine Profiling

Lipidomics, the large-scale study of cellular lipids, provides a powerful framework for analyzing N-hexacosanoylsphingosine within the broader context of the lipidome. creative-proteomics.com The choice between different lipidomics strategies is dictated by the specific research question, whether it is for broad screening or for hypothesis-driven investigation.

Targeted vs. Untargeted Lipidomics Strategies for Comprehensive Analysis

The analysis of N-hexacosanoylsphingosine can be approached using two primary lipidomics strategies: untargeted and targeted analysis. creative-proteomics.com

Untargeted lipidomics aims to capture a comprehensive and unbiased profile of all detectable lipids in a sample, including N-hexacosanoylsphingosine. creative-proteomics.commetasysx.com This exploratory approach is particularly useful for discovering novel or unexpected changes in lipid profiles in response to stimuli or in disease states. creative-proteomics.comnih.gov It typically employs high-resolution mass spectrometry to detect a wide range of lipid species. metasysx.com While powerful for discovery, this method is generally semi-quantitative and requires subsequent validation to confirm the identity of specific lipids. researchgate.net

Targeted lipidomics , in contrast, is a hypothesis-driven approach that focuses on the precise and accurate quantification of a predefined list of lipids, such as N-hexacosanoylsphingosine and other very-long-chain ceramides (B1148491). creative-proteomics.comnih.gov This method offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted approaches. nih.govyoutube.com Targeted analysis often utilizes techniques like multiple reaction monitoring (MRM) to specifically measure the analytes of interest, making it the gold standard for validating findings from untargeted studies and for quantifying specific lipid species with high precision. nih.govyoutube.com

| Feature | Untargeted Lipidomics | Targeted Lipidomics |

| Goal | Comprehensive, unbiased profiling of all lipids. creative-proteomics.com | Precise quantification of specific, known lipids. creative-proteomics.com |

| Approach | Exploratory, hypothesis-generating. creative-proteomics.com | Hypothesis-driven, quantitative. creative-proteomics.comnih.gov |

| Selectivity | Broad, analyzes as many species as possible. metasysx.com | High, focuses on a predefined list of molecules. nih.gov |

| Sensitivity | Generally lower. | Generally higher. nih.gov |

| Quantification | Relative or semi-quantitative. researchgate.net | Absolute or accurate relative quantification. researchgate.net |

| Application | Biomarker discovery, pathway analysis. nih.gov | Biomarker validation, clinical assays. nih.gov |

Optimization of Sample Preparation and Extraction Techniques for Very-Long-Chain Ceramides

The accurate analysis of N-hexacosanoylsphingosine is highly dependent on the meticulous optimization of sample preparation and lipid extraction protocols. The goal is to efficiently isolate ceramides from complex biological samples like tissues or plasma while minimizing degradation and contamination. creative-proteomics.com

A widely used and effective method for extracting lipids, including very-long-chain ceramides, is the Bligh and Dyer method. nih.gov This technique uses a biphasic solvent system of chloroform (B151607) and methanol (B129727) to separate lipids from other cellular components. nih.govmdpi.com For tissue samples, homogenization in an ice-cold saline solution is often the first step, followed by the addition of the chloroform/methanol mixture. nih.gov For plasma samples, an additional purification step using silica (B1680970) gel column chromatography may be necessary to isolate sphingolipids from more abundant lipid classes, thereby improving the sensitivity of the subsequent analysis. nih.gov

The choice of solvents and their ratios is critical for efficiently extracting hydrophobic molecules like N-hexacosanoylsphingosine. Common solvent systems include chloroform-methanol, n-hexane-ethyl acetate, and petroleum ether-acetone. researchgate.net To prevent the degradation of lipids through oxidation, antioxidants may be added during the extraction process. mdpi.com The final lipid extract is typically dried, reconstituted in a suitable solvent, and then subjected to analysis. nih.gov

| Step | Tissue Samples | Plasma Samples |

| Initial Prep | Homogenization in ice-cold saline. nih.gov | Thawing of frozen samples. nih.gov |

| Extraction | Bligh and Dyer method (chloroform/methanol). nih.gov | Bligh and Dyer method (chloroform/methanol). nih.gov |

| Purification | Phase separation to isolate the lipid-containing organic layer. nih.gov | Silica gel column chromatography to isolate sphingolipids. nih.gov |

| Final Step | Evaporation of solvent and reconstitution for analysis. gerli.com | Evaporation of solvent and reconstitution for analysis. gerli.com |

Mass Spectrometry-Based Characterization of N-Hexacosanoylsphingosine

Mass spectrometry (MS) is the cornerstone technology for the analysis of lipids due to its high sensitivity, specificity, and ability to provide detailed structural information. creative-proteomics.comcas.cn When coupled with separation techniques like liquid chromatography, it provides a robust platform for the characterization of N-hexacosanoylsphingosine.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Species Separation and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for ceramide analysis. creative-proteomics.comresearchgate.net In this technique, the lipid extract is first injected into a liquid chromatograph. The components of the mixture are separated based on their physicochemical properties (e.g., hydrophobicity) as they pass through a chromatography column. creative-proteomics.com Reversed-phase chromatography, often using a C8 or C18 column, is commonly employed for separating different ceramide species based on the length and saturation of their fatty acyl chains. metasysx.comnih.gov

Following separation by LC, the molecules enter the mass spectrometer. creative-proteomics.com The combination of retention time from the LC and the mass-to-charge ratio (m/z) from the MS provides a high degree of confidence in the identification of N-hexacosanoylsphingosine. researchgate.net This method allows for the separation and quantification of individual ceramide species, even those with very similar structures, within a single analytical run. nih.gov

Advanced Ionization Techniques (e.g., Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI)) for N-Hexacosanoylsphingosine Analysis

The conversion of neutral lipid molecules into gas-phase ions is a critical step in mass spectrometry, achieved through various ionization techniques. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are two "soft" ionization methods widely used in lipidomics that minimize fragmentation of the parent molecule. cas.cncreative-proteomics.com

Electrospray Ionization (ESI) is the most common ionization source coupled with LC for lipid analysis. cas.cnnih.gov In ESI, a high voltage is applied to the liquid eluting from the LC column, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. researchgate.net ESI is particularly well-suited for the analysis of polar and large molecules and is highly compatible with the flow rates used in liquid chromatography. creative-proteomics.com It can generate protonated molecules [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺ or lithium [M+Li]⁺. cas.cnresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another powerful technique, especially for analyzing lipids directly from tissue sections (MS imaging). creative-proteomics.com In MALDI, the sample is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser is fired at the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. researchgate.net While historically less common for quantitative lipidomics than ESI, MALDI is invaluable for determining the spatial distribution of lipids like N-hexacosanoylsphingosine within tissues. creative-proteomics.com

| Ionization Technique | Principle | Primary Application for N-Hexacosanoylsphingosine | Advantages | Limitations |

| ESI | Creates ions from solution by applying a high voltage to a liquid spray. researchgate.net | Quantitative analysis coupled with LC. nih.gov | Excellent for quantitative precision, compatible with LC. creative-proteomics.com | Can be susceptible to ion suppression. nih.gov |

| MALDI | Uses a laser to desorb and ionize analytes from a solid matrix. researchgate.net | Imaging mass spectrometry to see tissue distribution. creative-proteomics.com | High sensitivity, analysis of solid samples. creative-proteomics.com | Matrix can introduce interference, quantification can be challenging. creative-proteomics.com |

Fragmentation Analysis and Computational Tools for N-Hexacosanoylsphingosine Structural Elucidation

Tandem mass spectrometry (MS/MS or MS²) is crucial for the definitive structural elucidation of N-hexacosanoylsphingosine. In an MS/MS experiment, the ion corresponding to N-hexacosanoylsphingosine is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). cas.cnresearchgate.net

The resulting fragment ions provide a structural fingerprint of the molecule. For ceramides, characteristic fragments correspond to the sphingoid base and the fatty acyl chain. researchgate.net This fragmentation pattern allows researchers to confirm the identity of the sphingosine (B13886) backbone and the C26:0 (hexacosanoyl) fatty acid chain. For instance, the fragmentation of a ceramide can yield ions that reveal the structure of both the long-chain base and the N-acyl chain, enabling unambiguous identification. researchgate.net

Advances in computational mass spectrometry have greatly aided in the interpretation of these complex fragmentation spectra. researchgate.net In silico MS/MS libraries and fragmentation prediction tools can generate theoretical fragmentation patterns for candidate structures. researchgate.net By comparing the experimentally obtained spectrum with these theoretical spectra, researchers can identify N-hexacosanoylsphingosine with a high degree of confidence and distinguish it from other isomeric lipid species. researchgate.netresearchgate.net

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques provide powerful tools to investigate the enzymatic pathways responsible for N-hexacosanoylsphingosine synthesis. By precisely targeting the enzymes involved, particularly ceramide synthases (CerS), researchers can elucidate the specific role each enzyme plays in maintaining cellular levels of C26 ceramide and other related sphingolipids.

Gene Editing and Knockdown Models for Investigating Ceramide Synthase-Specific Contributions to N-Hexacosanoylsphingosine Levels

The synthesis of ceramides with distinct acyl chain lengths is governed by a family of six mammalian ceramide synthases (CerS1-6), each exhibiting specificity for particular fatty acyl-CoAs. mdpi.comportlandpress.com N-hexacosanoylsphingosine, a ceramide with a 26-carbon acyl chain, is primarily synthesized by Ceramide Synthase 3 (CerS3), which shows a preference for very-long-chain fatty acyl CoAs (C26–C34). frontiersin.org To investigate the specific contribution of CerS enzymes to the cellular pool of N-hexacosanoylsphingosine, researchers employ gene editing and gene knockdown models.

Gene knockdown approaches, commonly utilizing small interfering RNA (siRNA), allow for the transient silencing of specific CerS genes. By introducing siRNA molecules complementary to the mRNA of a target CerS, its translation is inhibited, leading to a reduction in the corresponding enzyme's levels and activity. Studies on various cell lines, such as the human breast adenocarcinoma cell line MCF-7, have demonstrated that siRNA-induced knockdown of a specific CerS results in predictable changes to the cellular ceramide profile. nih.govnih.gov For instance, the downregulation of CerS2, which is responsible for C22-C24 ceramides, leads to a significant decrease in these very-long-chain ceramides. mdpi.comnih.govnih.gov Conversely, knocking down CerS5 or CerS6 reduces the levels of C16 ceramide. mdpi.comnih.gov Applying this methodology to CerS3 would be expected to cause a significant reduction in N-hexacosanoylsphingosine levels, thereby allowing researchers to study the functional consequences of its depletion.

Interestingly, these knockdown studies have also revealed a complex interplay and compensatory regulation among CerS enzymes. For example, the knockdown of CerS2 has been shown to increase the expression of CerS5 and CerS6, leading to an upregulation of long-chain sphingolipids. nih.govnih.gov This highlights the robustness of sphingolipid metabolism and is a critical consideration when interpreting data from single-knockdown models.

Gene editing technologies, most notably CRISPR/Cas9, offer a method for creating permanent and complete gene knockouts. Genome-wide CRISPR/Cas9 screens have been employed to identify genes that regulate sphingolipid levels and ceramide-induced toxicity. nih.govnih.govpnas.org By generating cell lines or animal models with a specific CerS gene, such as CERS3, permanently deleted, researchers can study the long-term consequences of a complete absence of N-hexacosanoylsphingosine synthesis via this enzyme. These models are invaluable for understanding the essential roles of C26 ceramide in development and physiology, for instance, in the formation of the skin's permeability barrier.

| Target Enzyme | Technique | Model System | Primary Ceramide Products Affected | Observed Effect on Ceramide Levels | Reference |

|---|---|---|---|---|---|

| CerS2 | siRNA Knockdown | Human Ventricular Cardiomyocytes (HCMs) | C22:0, C24:0 (VLC-Cer) | Significant reduction in C22:0 and C24:0 ceramides and related complex sphingolipids. | mdpi.com |

| CerS2 | siRNA Knockdown | MCF-7 Cells | Very-long-chain Ceramides (VLC-Cer) | Decreased VLC-Cer; compensatory increase in long-chain sphingolipids. | nih.govnih.gov |

| CerS5/CerS6 | siRNA Knockdown | Human Ventricular Cardiomyocytes (HCMs) | C16:0 (LC-Cer) | Significant reduction in C14:0 and C16:0 ceramides. | mdpi.com |

| CerS6 | siRNA Knockdown | MCF-7 Cells | C16:0-Ceramide | Robust decrease in C16:0-dihydroceramide and C16:0-ceramide. | nih.gov |

| CerS3 (Predicted) | siRNA/CRISPR | Relevant cell models (e.g., keratinocytes) | C26:0 (N-hexacosanoylsphingosine) | Expected to cause a specific and significant reduction in C26 ceramide levels. | frontiersin.org |

Reporter Assays and Biochemical Analysis of Sphingolipid Pathway Enzymes

To directly measure the activity of enzymes in the sphingolipid pathway, researchers utilize reporter assays and direct biochemical analyses. These methods are essential for characterizing enzyme kinetics, substrate specificity, and the effects of potential inhibitors or activators.

Biochemical analysis of ceramide synthase activity is typically performed in vitro using cell or tissue homogenates, or purified enzymes. avantiresearch.comnih.gov A common assay involves incubating the enzyme source with a sphingoid long-chain base substrate (e.g., sphinganine (B43673) or sphingosine) and a specific fatty acyl-CoA, such as hexacosanoyl-CoA (C26-CoA). avantiresearch.com To facilitate detection, one of the substrates is often labeled, for example, with a fluorescent tag like nitrobenzoxadiazole (NBD) or a radioactive isotope. avantiresearch.com The reaction products are then separated from the substrates using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE) and quantified. avantiresearch.com This type of assay is crucial for confirming the substrate specificity of CerS3 for C26-CoA and for screening for compounds that might modulate its activity. frontiersin.org

Reporter assays are valuable for monitoring the activity of a signaling pathway in living cells. While not a direct measure of enzyme activity, they can report on the downstream consequences of changes in sphingolipid metabolism. youtube.com For instance, a reporter gene system could be designed where the expression of a quantifiable protein (like luciferase or β-galactosidase) is controlled by a transcriptional response element that is sensitive to the levels of specific bioactive sphingolipids. youtube.com As ceramide and its metabolites are known to regulate processes like apoptosis and cell stress, which involve distinct transcription factors, reporter assays can serve as a high-throughput method to screen for drugs that alter sphingolipid signaling by affecting N-hexacosanoylsphingosine levels. frontiersin.org

| Component | Description | Example |

|---|---|---|

| Enzyme Source | Homogenates or membrane fractions from cells/tissues overexpressing a specific CerS, or purified enzyme. | Membrane fraction from HEK293 cells overexpressing CerS3. |

| Substrate 1 (Sphingoid Base) | The sphingoid backbone to be acylated. Often fluorescently labeled for detection. | NBD-sphinganine. |

| Substrate 2 (Fatty Acyl-CoA) | Provides the acyl chain. The specific chain length determines which CerS activity is measured. | Hexacosanoyl-CoA (C26-CoA). |

| Reaction Buffer | Provides optimal pH and necessary co-factors for the enzyme. | Buffer containing MgCl2 and a detergent like digitonin. nih.gov |

| Analysis Method | Technique to separate and quantify the N-acyl-sphingolipid product. | Solid-Phase Extraction (SPE) followed by fluorescence measurement. avantiresearch.com |

Cellular and In Vitro Models for Studying N-Hexacosanoylsphingosine Function

Cellular and in vitro models provide a controlled environment to investigate the specific functions of N-hexacosanoylsphingosine. By using cell lines derived from relevant tissues or more complex 3D culture systems, researchers can probe the molecule's role in processes ranging from membrane biology to cell signaling. nih.govnih.govnih.govresearchgate.net

A variety of cell lines are used in ceramide research, including human embryonic kidney (HEK293) cells for overexpression studies, breast cancer cell lines like MCF-7 and MDA-MB-231 for apoptosis and cell signaling studies, and chronic myelogenous leukemia K562 cells for toxicity screens. nih.govnih.govmdpi.com The choice of model often depends on the biological question. For N-hexacosanoylsphingosine, which is critical for skin barrier function, human keratinocyte cell lines (e.g., HaCaT) are particularly relevant models. Similarly, to study its role in myelination, oligodendrocyte precursor cells or neuronal cell cultures would be employed.

In these models, researchers can manipulate N-hexacosanoylsphingosine levels using several approaches. Genetic methods, as described in section 5.3.1, can be used to deplete endogenous C26 ceramide. Alternatively, exogenous C26 ceramide can be supplied to the cell culture medium to study the effects of its accumulation. Following these manipulations, a wide array of cellular assays can be performed to assess the functional consequences. These may include assays for cell viability and apoptosis (e.g., TUNEL or caspase activity assays), lipid raft formation (e.g., fluorescence microscopy of membrane domains), or gene expression changes (e.g., transcriptomics). mdpi.comnih.gov These cellular models are indispensable for linking the presence of N-hexacosanoylsphingosine to specific cellular phenotypes and molecular mechanisms.

| Cellular Model | Tissue of Origin | Research Application for N-Hexacosanoylsphingosine | Example Experimental Approach | Reference |

|---|---|---|---|---|

| Human Keratinocytes (e.g., HaCaT) | Skin | Investigating its role in epidermal barrier formation and integrity. | Knockdown of CERS3 followed by analysis of lipid composition and barrier function assays. | frontiersin.org |

| Oligodendrocyte Cultures | Central Nervous System | Studying its function in myelin sheath formation and stability. | Lipidomic analysis of CERS3 knockout models to correlate C26 ceramide levels with myelination defects. | frontiersin.org |

| MCF-7 Breast Cancer Cells | Mammary Gland | Assessing its influence on cell signaling, proliferation, or apoptosis. | Treatment with exogenous C26 ceramide and measuring changes in apoptotic markers. | nih.govnih.govmdpi.com |

| HEK293 Cells | Kidney | Studying CerS3 enzyme activity and substrate specificity. | Overexpression of CERS3 and performing in vitro biochemical assays with C26-CoA. | nih.gov |

Future Research Directions and Therapeutic Perspectives for N Hexacosanoylsphingosine

Elucidating Specific Signaling Mechanisms and Downstream Effectors of N-Hexacosanoylsphingosine in Health and Disease

Future research must focus on delineating the precise signaling cascades initiated or modulated by N-hexacosanoylsphingosine. While ceramides (B1148491), in general, are recognized as bioactive lipids involved in processes like apoptosis, inflammation, and cellular stress, the specific functions are highly dependent on the N-acyl chain length. researchgate.netnih.govnih.gov Very-long-chain ceramides, including C26:0-ceramide, appear to have distinct roles compared to their long-chain counterparts.

Studies have shown that overexpression of CerS2, leading to elevated VLCCs, can cause insulin (B600854) resistance, oxidative stress, and mitochondrial dysfunction in cardiomyocytes. nih.govahajournals.org This suggests that downstream effectors of N-hexacosanoylsphingosine may include key proteins in the insulin signaling pathway, such as Akt and GSK3, and regulators of mitochondrial homeostasis. nih.gov In cardiomyocytes, CerS2 overexpression was found to decrease insulin-dependent phosphorylation of AKT. nih.gov Furthermore, the accumulation of VLCCs has been linked to the activation of the unfolded protein response (UPR) and autophagy, indicating that its downstream effectors are involved in cellular stress response pathways. portlandpress.com

A critical area for investigation is the identification of direct protein interactors of N-hexacosanoylsphingosine. It is proposed that ceramides can form channels in mitochondrial and lysosomal membranes or organize into ceramide-rich platforms (CRPs) that recruit signaling proteins to modulate their activity. nih.gov Determining whether C26:0-ceramide specifically participates in these structures and identifying the proteins it recruits will be essential for understanding its mechanism of action in both physiological and pathological states.

Developing Specific Modulators of Ceramide Synthases and Other Enzymes for Targeted Therapeutic Intervention

Given the distinct biological roles of ceramides with different acyl chain lengths, the development of specific modulators for each of the six ceramide synthase (CerS) isoforms is a promising therapeutic strategy. researchgate.net CerS2 is responsible for synthesizing C22-C26 ceramides, making it the primary target for modulating N-hexacosanoylsphingosine levels. nih.govuniprot.orgnih.gov While broad-spectrum CerS inhibitors like Fumonisin B1 exist, their lack of specificity limits their therapeutic potential. researchgate.netnih.gov

Significant progress has been made in developing more specific inhibitors derived from the immunosuppressant FTY720 (Fingolimod). researchgate.netnih.gov Several FTY720 analogs have been synthesized and tested for their inhibitory activity against different CerS isoforms. nih.gov For example, the compound ST1060 has been identified as a predominant inhibitor of CerS2. nih.gov The development of such isoform-specific inhibitors is crucial, as selective inhibition of certain CerS enzymes is predicted to have beneficial metabolic effects, whereas inhibition of others, like CerS2, could be detrimental under certain conditions. unsw.edu.au

Beyond CerS enzymes, other components of the sphingolipid metabolic network, such as ceramidases that hydrolyze ceramide, represent potential therapeutic targets. nih.govresearchgate.net Inhibitors of acid ceramidase, for instance, can increase intracellular levels of various ceramide species and have shown potential as anticancer agents. nih.govbiorxiv.org Future work should focus on creating highly potent and selective modulators for enzymes like CerS2 and characterizing their effects in preclinical models of diseases where N-hexacosanoylsphingosine levels are dysregulated.

| Modulator | Primary Target(s) | Reported Effect/Significance |

|---|---|---|

| Fumonisin B1 | General CerS inhibitor | Mycotoxin, one of the first identified CerS inhibitors. nih.gov |

| FTY720 (Fingolimod) | Inhibits all 6 CerS isozymes (potent against CerS2) | Immunosuppressive drug that serves as a lead structure for more specific inhibitors. researchgate.net |

| ST1060 | Predominantly CerS2 | FTY720-derived analog with increased specificity for CerS2. nih.gov |

| ST1072 | CerS4 and CerS6 | FTY720-derived analog targeting synthases for shorter-chain ceramides. researchgate.netnih.gov |

| Fenretinide | Downregulates CerS5 | Differentially modulates long- and very-long-chain ceramides. nih.gov |

| P053 | CerS1 | Potent and highly selective inhibitor of CerS1, which synthesizes C18-ceramide. unsw.edu.au |

Exploring the Interplay between N-Hexacosanoylsphingosine and Other Lipid Species in Cellular Homeostasis and Disease Progression